N-pyrimidin-2-yladamantane-1-carboxamide
Description
N-pyrimidin-2-yladamantane-1-carboxamide (CAS: 71458-46-3) is a synthetic organic compound with the molecular formula C₁₅H₁₉N₃O and a molecular weight of 257.33 g/mol . Its structure combines a rigid adamantane core with a pyrimidin-2-yl carboxamide moiety, conferring unique physicochemical and pharmacological properties. Key characteristics include:
- LogP: 2.70 (indicating moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 54.88 Ų (suggesting moderate solubility and membrane permeability)
- Hydrogen bond donors/acceptors: 2/4, respectively .
The adamantane group enhances metabolic stability and hydrophobic interactions, while the pyrimidine ring enables hydrogen bonding and π-π stacking, making this compound a candidate for drug discovery, particularly in targeting enzymes or receptors requiring rigid, lipophilic scaffolds .
Properties
CAS No. |
71458-46-3 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-pyrimidin-2-yladamantane-1-carboxamide |
InChI |
InChI=1S/C15H19N3O/c19-13(18-14-16-2-1-3-17-14)15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17,18,19) |
InChI Key |
XFUMFKMWDNIYFE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CC=N4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CC=N4 |
Other CAS No. |
71458-46-3 |
solubility |
38.6 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Adamantane vs. Pivalamide : The adamantane group in the target compound provides superior rigidity and steric bulk compared to the flexible tert-butyl group in pivalamide derivatives. This enhances binding selectivity in hydrophobic pockets .
LogP and Solubility : The target compound’s LogP (2.70) is lower than that of iodinated pivalamide derivatives (estimated LogP >3.5), suggesting better aqueous solubility and oral bioavailability .
Pharmacokinetic and Pharmacodynamic Insights
Binding Affinity and Selectivity
- This compound : The adamantane-pyrimidine scaffold demonstrates high affinity for kinases and G-protein-coupled receptors (GPCRs) due to its dual hydrophobic and hydrogen-bonding capabilities .
- Pivalamide Derivatives : Halogenated pyridines () show preference for halogen-bonding targets (e.g., thyroid receptors) but exhibit off-target interactions due to iodine’s polarizability .
Metabolic Stability
- Adamantane’s stability reduces CYP450-mediated metabolism, extending half-life compared to pivalamide derivatives, which undergo rapid tert-butyl oxidation .
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